2-phenyl-5-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-phenyl-5-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of tetrazole-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}-2H-1,2,3-triazole-4-carboxamide typically involves the acylation of various heterocyclic amines with (5-phenyltetrazol-2-yl)acetyl chloride . The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole or triazole rings, often using halogenated reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-phenyl-5-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antidiabetic and anti-inflammatory agent
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties
Mechanism of Action
The mechanism of action of 2-phenyl-5-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. It is believed to inhibit certain enzymes involved in metabolic pathways, thereby exerting its antidiabetic effects. Additionally, it may modulate inflammatory pathways by interacting with cytokine receptors .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but lacks the tetrazole moiety.
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Contains both triazole and tetrazole rings but differs in substitution patterns.
Uniqueness
2-phenyl-5-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}-2H-1,2,3-triazole-4-carboxamide is unique due to its combination of triazole and tetrazole rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H15N9O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-phenyl-5-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]triazole-4-carboxamide |
InChI |
InChI=1S/C18H15N9O2/c19-16(29)15-18(24-27(22-15)13-9-5-2-6-10-13)20-14(28)11-26-23-17(21-25-26)12-7-3-1-4-8-12/h1-10H,11H2,(H2,19,29)(H,20,24,28) |
InChI Key |
GEFJJKKRKMXEEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=NN(N=C3C(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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